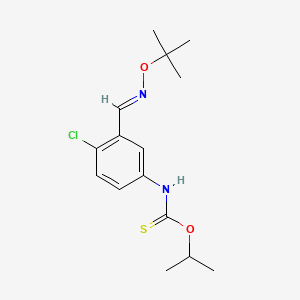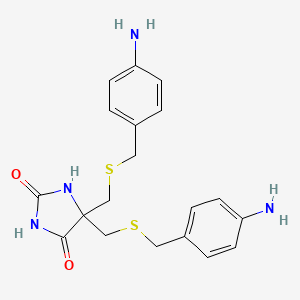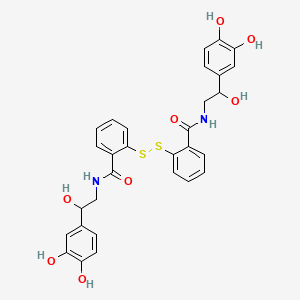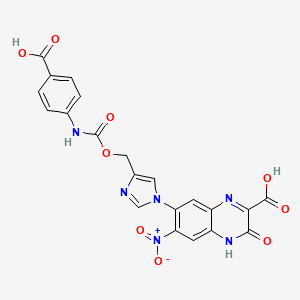
3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a diisopropylaminoethyl group at the 2-position and a hydroxyl group at the 5-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Diisopropylaminoethyl Group: This step involves the alkylation of the indole core with 2-(diisopropylamino)ethyl chloride under basic conditions. Common bases used in this reaction include sodium hydride or potassium carbonate.
Hydroxylation at the 5-Position: The hydroxyl group can be introduced at the 5-position through electrophilic aromatic substitution using reagents like hydroxylamine-O-sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diisopropylaminoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines
Major Products Formed
Oxidation: Formation of a carbonyl group at the 5-position
Reduction: Reformation of the hydroxyl group at the 5-position
Substitution: Formation of substituted indole derivatives
科学的研究の応用
3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, including neurological disorders and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a role in modulating neurotransmission. Additionally, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby enhancing their availability in the synaptic cleft.
類似化合物との比較
Similar Compounds
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): A psychedelic tryptamine with similar structural features but with a methoxy group at the 5-position instead of a hydroxyl group.
2-(Diisopropylamino)ethyl chloride: A precursor used in the synthesis of various indole derivatives.
Uniqueness
3-(2-(Diisopropylamino)ethyl)-1H-indol-5-OL is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and diisopropylaminoethyl group at the 2-position contribute to its unique reactivity and potential therapeutic applications.
特性
CAS番号 |
36288-76-3 |
|---|---|
分子式 |
C16H24N2O |
分子量 |
260.37 g/mol |
IUPAC名 |
3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-5-ol |
InChI |
InChI=1S/C16H24N2O/c1-11(2)18(12(3)4)8-7-13-10-17-16-6-5-14(19)9-15(13)16/h5-6,9-12,17,19H,7-8H2,1-4H3 |
InChIキー |
HWOLNTJLIUHEOG-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CCC1=CNC2=C1C=C(C=C2)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


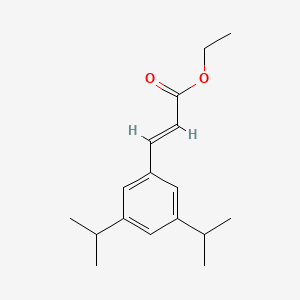
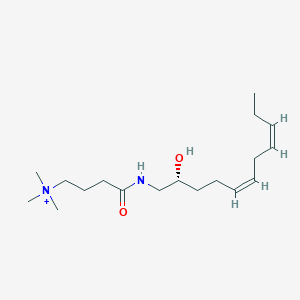


![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
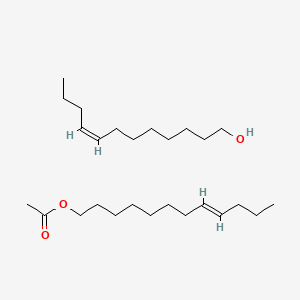
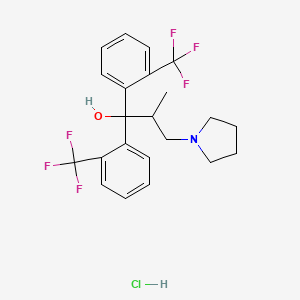
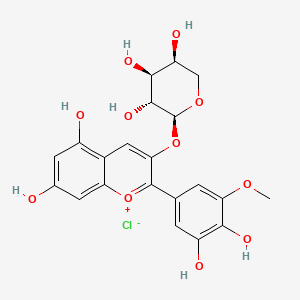
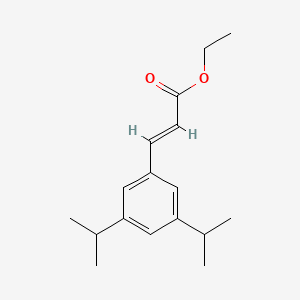
![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
